molecular formula C13H15F3N2O3 B13413031 N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester CAS No. 70974-15-1

N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester

Cat. No.: B13413031
CAS No.: 70974-15-1
M. Wt: 304.26 g/mol
InChI Key: VFBQPWTWCBKABO-UHFFFAOYSA-N
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Description

N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a carbamoyl group, and a methyl ester of 2-methylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester typically involves the reaction of 2-methylalanine methyl ester with a trifluoromethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(alpha,alpha,alpha-Trifluoro-p-tolyl)piperazine
  • (alpha,alpha,alpha-Trifluoro-p-tolyl)acetic acid
  • 4-(Trifluoromethyl)phenyl isothiocyanate

Uniqueness

N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester is unique due to the combination of its trifluoromethyl group, carbamoyl group, and methyl ester of 2-methylalanine. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

70974-15-1

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

methyl 2-methyl-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]propanoate

InChI

InChI=1S/C13H15F3N2O3/c1-12(2,10(19)21-3)18-11(20)17-9-6-4-8(5-7-9)13(14,15)16/h4-7H,1-3H3,(H2,17,18,20)

InChI Key

VFBQPWTWCBKABO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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